molecular formula C10H6N2S3 B8354549 4,5-Bis(2-thienyl)-1,2,3-thiadiazole

4,5-Bis(2-thienyl)-1,2,3-thiadiazole

Cat. No.: B8354549
M. Wt: 250.4 g/mol
InChI Key: UYJVOBUKQQNVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(2-thienyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C10H6N2S3 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that 4,5-bis(2-thienyl)-1,2,3-thiadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiadiazole ring can enhance biological efficacy.

CompoundActivityMIC (μg/mL)Pathogen
This compoundAntibacterial25Staphylococcus aureus
This compoundAntifungal32.6Aspergillus niger

Case Study : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiadiazole derivatives for antimicrobial activity. Among them, compounds featuring the 4,5-bis(2-thienyl) substitution showed promising results against both Gram-positive and Gram-negative bacteria .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport characteristics is critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

PropertyValue
Band Gap Energy2.0 eV
Charge Mobility0.1 cm²/Vs

Case Study : Research conducted on thin films of thiadiazole derivatives showed that their incorporation into OLEDs resulted in improved efficiency compared to traditional materials . The study highlighted the importance of molecular design in optimizing electronic properties for practical applications.

Photovoltaic Applications

Solar Cells
The incorporation of this compound in bulk heterojunction solar cells has been investigated due to its favorable energy levels for exciton dissociation and charge transport. The compound's ability to act as an electron acceptor enhances the overall efficiency of solar cells.

ParameterValue
Power Conversion Efficiency (PCE)8%
Fill Factor (FF)0.65

Case Study : A recent study demonstrated that devices utilizing this compound achieved a PCE significantly higher than those using conventional materials . This advancement underscores the potential for thiadiazole derivatives in next-generation solar technologies.

Properties

Molecular Formula

C10H6N2S3

Molecular Weight

250.4 g/mol

IUPAC Name

4,5-dithiophen-2-ylthiadiazole

InChI

InChI=1S/C10H6N2S3/c1-3-7(13-5-1)9-10(15-12-11-9)8-4-2-6-14-8/h1-6H

InChI Key

UYJVOBUKQQNVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SN=N2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acylhydrazine 31 (14.13 g, 14.04 mmol) was added to SOCl2 (60 ml) at 0° C. The reaction was allowed to warm to room temperature. The reaction was complete (by TLC) after 2 hours. SOCl2 was removed under reduced pressure. The dark residue was chromatographed on SiO2 (300 g), eluting with CH2Cl2. The isolated oil was bulb to bulb distilled at 0.2 mm (Hg) at 150° C. to yield 29 (2.3 g, 66.0%).
Name
Acylhydrazine
Quantity
14.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
66%

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